N-Hex-5-inyl-2-iod-acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

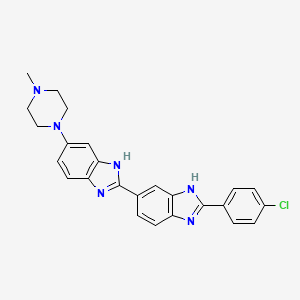

It is a broad-spectrum cysteine-reactive probe that reacts with nucleophiles, such as cysteine in proteins and peptides, to covalently bind cysteine residues to the alkyne group . This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Wissenschaftliche Forschungsanwendungen

IA-Alkyne has a wide range of applications in scientific research, including:

Wirkmechanismus

IA-Alkyne exerts its effects through covalent binding to cysteine residues in proteins. The alkyne group undergoes CuAAC reactions with azide-containing molecules, allowing for the attachment of various functional groups such as fluorophores or biotin . This mechanism enables the visualization and quantification of cysteine residues in proteins, facilitating studies on protein function and interactions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.

Cellular Effects

N-Hex-5-ynyl-2-iodo-acetamide has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .

Molecular Mechanism

At the molecular level, N-Hex-5-ynyl-2-iodo-acetamide exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hex-5-ynyl-2-iodo-acetamide can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

The effects of N-Hex-5-ynyl-2-iodo-acetamide vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

N-Hex-5-ynyl-2-iodo-acetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .

Transport and Distribution

Within cells and tissues, N-Hex-5-ynyl-2-iodo-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of N-Hex-5-ynyl-2-iodo-acetamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

IA-Alkyne can be synthesized through a series of chemical reactions. One common method involves the reaction of N-Hex-5-ynylamine with iodoacetyl chloride to form N-Hex-5-ynyl-2-iodo-acetamide . The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions .

Industrial Production Methods

For large-scale production, IA-Alkyne can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

IA-Alkyne undergoes several types of chemical reactions, including:

Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.

Oxidation Reactions: IA-Alkyne can be oxidized to form various products depending on the reaction conditions.

Substitution Reactions: The iodoacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides to the alkyne group.

Strong Bases: Such as sodium amide, used in deprotonation reactions to form acetylide anions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products

Cycloaddition Products: Formed from CuAAC reactions with azides.

Hydrogenated Products: Formed from hydrogenation reactions.

Oxidized Products: Formed from oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iodoacetamide: A cysteine-reactive probe that lacks the alkyne group, limiting its use in click chemistry.

Azidoacetamide: Contains an azide group instead of an alkyne group, used in similar applications but with different reactivity.

Uniqueness

IA-Alkyne is unique due to its alkyne group, which allows for CuAAC reactions and the attachment of various functional groups. This versatility makes it a valuable tool in chemical biology and proteomics .

Eigenschaften

IUPAC Name |

N-hex-5-ynyl-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVTMZPHEOAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?

A1: N-Hex-5-ynyl-2-iodo-acetamide belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.

Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?

A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)